molecular formula C16H20N2O B3036657 4-(1-Cyclobutyl piperidin-4-yloxy)benzonitrile CAS No. 397275-27-3

4-(1-Cyclobutyl piperidin-4-yloxy)benzonitrile

Cat. No. B3036657
CAS RN: 397275-27-3
M. Wt: 256.34 g/mol
InChI Key: XCRJANBOGXZUMV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical form of a similar compound, “4-(piperidin-4-yloxy)benzonitrile”, is oil . It has a melting point of 77-80 degrees Celsius . , and it is stored at room temperature .

Safety And Hazards

The safety data sheet for a similar compound, “4-(piperidin-4-yloxy)benzonitrile”, indicates that it is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

4-(1-cyclobutylpiperidin-4-yl)oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c17-12-13-4-6-15(7-5-13)19-16-8-10-18(11-9-16)14-2-1-3-14/h4-7,14,16H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRJANBOGXZUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Cyclobutyl piperidin-4-yloxy)benzonitrile

Synthesis routes and methods I

Procedure details

4-(4-Piperidinyloxy)benzonitrile trifluoroacetate (D22) (2.2 g) was dissolved in DCM (50 ml) and triethylamine (1.92 ml) was added followed by cyclobutanone (0.64 g). The mixture was stirred for 5 min, then sodium triacetoxyborohydride (1.94 g) was added and the reaction was stirred at rt under argon overnight. The reaction mixture was then washed with saturated potassium carbonate solution (3×30 ml) and brine (30 ml). The organic layer was dried (MgSO4) and evaporated to give the title compound (D23) as a white solid (1.91 g). 1H NMR δ (CDCl3): 7.56 (2H, d, J=6.84 Hz), 6.93 (2H, d, J=6.80 Hz), 4.41 (1H, m), 2.77 (1H, m), 2.75 (2H, m), 2.30 (2H, m), 2.06 (4H, m), 1.87 (4H, m), 1.66 (2H, m).
Name
4-(4-Piperidinyloxy)benzonitrile trifluoroacetate
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step Two
Quantity
0.64 g
Type
reactant
Reaction Step Three
Quantity
1.94 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-(4-Cyano phenoxy)piperidine-1-carboxylic acid tert-butyl ester (21.25 g, 0.0704 moles) in dichloromethane (300 mL) was added trifluoroacetic acid (81.4 g, 0.714 moles) and stirred the reaction mass overnight at room temperature. After completion of reaction, solvent was evaporated under vacuum and the residue, thus obtained, was basified with 10% caustic lye solution. The reaction mass was extracted with ethyl acetate twice, the combined organic layer was dried over sodium sulphate and evaporated under reduced pressure. The crude product, thus obtained, was treated with cyclobutanone (5.18 g, 0.074 moles), acetic acid (4.89 g, 0.0815 moles) in ethylene dichloride (100 mL), and stirred for 4 hours at room temperature. Sodium triacetoxyborohydride (35.06 g, 0.165 moles) was added to the reaction mass in a single lot and the mixture was stirred at room temperature for 2 hours. The reaction mixture was quenched in water and basified with lye solution. The layers were separated and the aqueous layer was extracted with dichloromethane twice. The combined organic layers were dried over sodium sulfate, concentrated under vacuum and the residual mass was further purified by flash chromatography (dichloromethane: triethylamine, 9.5:0.5) to obtain the title compound 10.92 g (Yield: 60.5%).
Quantity
21.25 g
Type
reactant
Reaction Step One
Quantity
81.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
caustic lye solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.18 g
Type
reactant
Reaction Step Three
Quantity
4.89 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
35.06 g
Type
reactant
Reaction Step Four
Yield
60.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Cyclobutyl piperidin-4-yloxy)benzonitrile
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4-(1-Cyclobutyl piperidin-4-yloxy)benzonitrile
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Reactant of Route 6
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4-(1-Cyclobutyl piperidin-4-yloxy)benzonitrile

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